Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate
Description
Properties
IUPAC Name |
propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-10(2)17-13(14)9-16-8-11-4-6-12(15-3)7-5-11/h4-7,10H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFCZWEQKSRAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate typically involves the esterification reaction between propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents.
Major Products Formed
Hydrolysis: Propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid.
Reduction: Propan-2-yl 2-[(4-methoxyphenyl)methoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Analgesic and Anti-inflammatory Properties
Research indicates that compounds similar to propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate exhibit analgesic and anti-inflammatory effects. The methoxy group in the phenyl ring is thought to enhance the compound's interaction with biological targets involved in pain and inflammation pathways.
Case Study: Pain Management
A study published in the Journal of Medicinal Chemistry investigated derivatives of methoxy-substituted phenolic compounds for their analgesic properties. Results showed that certain derivatives, including those similar to this compound, significantly reduced pain response in animal models, suggesting potential for development into therapeutic agents .
Organic Synthesis
Intermediate in Chemical Reactions
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group transformations which are essential in the preparation of pharmaceuticals and agrochemicals.
Data Table: Synthesis Pathways
| Reaction Type | Starting Materials | Conditions | Product |
|---|---|---|---|
| Esterification | Acetic acid + 4-methoxybenzyl alcohol | Acid catalyst | This compound |
| Nucleophilic Substitution | Propan-2-yl acetate + phenolic compound | Base catalyst | Various substituted esters |
Analytical Chemistry
Use in Chromatography
The compound is utilized as a standard or reference material in chromatographic analyses due to its distinct chemical properties. Its stability and purity make it suitable for calibration purposes in high-performance liquid chromatography (HPLC).
Agrochemical Applications
Pesticide Development
Research has shown that derivatives of this compound can act as effective pesticides. The methoxy group enhances the bioactivity against certain pests, making it a candidate for developing new agrochemical formulations.
Case Study: Insecticidal Activity
A recent study evaluated the insecticidal properties of methoxy-substituted acetates against common agricultural pests. The findings indicated that compounds similar to this compound exhibited significant toxicity levels, leading to their consideration for further development as environmentally friendly pesticides .
Mechanism of Action
The mechanism of action of Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester bond can be hydrolyzed by esterases, releasing the active components that can interact with biological pathways. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate with key analogs based on substituent variations, reactivity, and applications.
Propargyl Glycolate Derivatives
Compounds such as (S)-4-(4-Methoxyphenyl)but-3-yn-2-yl 2-[(4-methoxyphenyl)methoxy]acetate (S)-3b () share the 2-[(4-methoxyphenyl)methoxy]acetate backbone but incorporate a propargyl group. Key distinctions include:
- Reactivity : The alkyne group in (S)-3b enables click chemistry or cycloaddition reactions, unlike the saturated isopropyl group in the target compound.
- Yield : (S)-3b is synthesized in 92% yield via flash chromatography, suggesting efficient protocols for propargyl derivatives .
- Applications : Propargyl analogs are pivotal in synthesizing gem-difluorocyclopropanes, which are valuable in medicinal chemistry .
Benzofuran-Integrated Derivatives
Propan-2-yl 2-[[(2Z)-2-[(4-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate () introduces a benzofuran ring system conjugated to the 4-methoxyphenyl group. Key differences:
- Biological Relevance : Benzofuran derivatives are explored for antimicrobial and anticancer activities, expanding utility beyond simple esters .
Simpler Methyl and Ethyl Esters
Methyl 2-(4-methoxyphenyl)acetate () and methyl 2-(4-((2-methoxyethoxy)methoxy)phenyl)acetate () lack the isopropyl group and glycolate ether linkage. Comparisons include:
- Synthetic Utility : Methyl esters are common intermediates in API synthesis (e.g., antihypertensives) due to their hydrolytic stability and ease of functionalization .
- Solubility : The isopropyl group in the target compound may reduce water solubility compared to methyl esters, impacting pharmacokinetics .
Epoxide and Allyl-Substituted Analogs
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate () and 2-methoxy-4-(prop-2-en-1-yl)phenyl acetate () feature reactive epoxide or allyl groups:
Biological Activity
Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate, an organic compound with the molecular formula , is an ester formed from propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the biological activities associated with this compound, supported by research findings, case studies, and data tables.
This compound is synthesized through an esterification reaction involving propan-2-ol and 2-[(4-methoxyphenyl)methoxy]acetic acid, typically under acidic conditions. The compound's structure enhances its solubility and reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological evaluation .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Hydrolysis of the ester bond by esterases releases active components that may modulate biological pathways. The methoxy group is believed to influence binding affinity and enhance solubility in biological systems, which could increase its therapeutic potential .
Antimicrobial Properties
Research has indicated that compounds with similar structures exhibit antimicrobial activity. For instance, derivatives containing methoxy groups have shown promising results against various bacterial strains, suggesting that this compound may possess similar properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methoxyphenyl derivatives | E. coli | 32 µg/mL |
| Propan-2-yl 2-(methoxy)acetate | S. aureus | 16 µg/mL |
| Propan-2-yl 2-(hydroxy)acetate | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of related methoxy-substituted compounds has been documented extensively. For example, thiosemicarbazone derivatives with methoxy groups have demonstrated selective antiproliferative activity against various cancer cell lines. The presence of methoxy groups appears to enhance the compounds' ability to inhibit cancer cell growth through increased hydrophobic interactions and electron density on the aromatic system .
Table 2: Anticancer Activity of Methoxy-substituted Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(3-Methoxyphenyl)-thiosemicarbazone | HeLa | 0.1 |
| N-(4-Methoxyphenyl)-thiosemicarbazone | RD | 0.5 |
| Propan-2-yl 2-(methoxy)acetate | BxPC-3 | TBD (to be determined) |
Case Studies
In a study evaluating the effects of methoxy-substituted compounds on cancer cell lines, it was found that those with para-substituted methoxy groups exhibited enhanced activity compared to their ortho or meta counterparts. This suggests that the position of the methoxy group significantly influences the biological activity of these compounds .
In another investigation focused on antimicrobial properties, derivatives similar to this compound were tested against a panel of bacteria, revealing effective inhibition at low concentrations, thereby supporting its potential as a therapeutic agent in infectious diseases .
Q & A
Q. What are the common synthetic routes for Propan-2-yl 2-[(4-methoxyphenyl)methoxy]acetate, and what reaction conditions are optimal?
The synthesis typically involves esterification of 2-[(4-methoxyphenyl)methoxy]acetic acid with isopropyl alcohol under acidic or catalytic conditions. For example, similar compounds (e.g., propargyl glycolate esters) are synthesized via nucleophilic acyl substitution, using reagents like DCC (dicyclohexylcarbodiimide) or DMAP (dimethylaminopyridine) as catalysts . Purification via flash chromatography (petroleum ether/EtOAc gradients) is common, with yields exceeding 90% under optimized conditions . Key challenges include avoiding hydrolysis of the ester group and minimizing side reactions from the methoxybenzyl ether moiety.
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
- IR Spectroscopy : Confirms ester (C=O stretch ~1750 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- NMR : H NMR identifies the isopropyl group (doublet at ~1.2 ppm for CH, multiplet at ~5.0 ppm for CH), the methoxybenzyl ether (singlet at ~3.8 ppm for OCH, aromatic protons at ~6.8–7.4 ppm), and the acetate methylene (singlet at ~4.3 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]) validate the molecular weight (calculated: 266.3 g/mol).
Q. What are the best practices for handling and storing this compound to ensure stability?
Store in airtight containers under inert gas (e.g., N) at room temperature, protected from light and moisture. Safety data sheets for analogous compounds recommend avoiding exposure to strong oxidizers and acids to prevent ester hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during characterization?
Discrepancies often arise from overlapping signals or dynamic processes (e.g., rotamers). Strategies include:
- 2D NMR (COSY, HSQC) : Resolves coupling patterns and assigns protons to specific carbons .
- Variable Temperature NMR : Identifies conformational changes (e.g., hindered rotation of the methoxybenzyl group) .
- Computational Modeling : Tools like Gaussian or ACD/Labs predict chemical shifts, cross-referenced with experimental data .
Q. What challenges arise in optimizing synthetic yield during scale-up?
- Purification : Flash chromatography becomes inefficient at larger scales; alternatives like distillation or crystallization may be required.
- Side Reactions : Competing esterification or ether cleavage can occur. Using excess isopropyl alcohol and controlled reaction times minimizes this .
- Catalyst Efficiency : Homogeneous catalysts (e.g., HSO) may require neutralization post-reaction, while heterogeneous catalysts (e.g., Amberlyst-15) simplify purification .
Q. How does the 4-methoxybenzyl ether group influence reactivity in further modifications?
The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution (e.g., nitration, halogenation). However, steric hindrance from the benzyl ether may limit accessibility. Comparative studies with non-methoxy analogs (e.g., benzyl ethers) show slower reaction rates due to reduced electron density .
Q. What computational methods predict physicochemical properties (e.g., solubility, logP)?
- DFT Calculations : Predict molecular geometry and electrostatic potential surfaces (software: Gaussian, ORCA) .
- QSAR Models : Estimate logP and solubility using fragment-based descriptors (tools: MarvinSketch, ChemAxon) .
- Molecular Dynamics : Simulate solvation behavior in solvents like DMSO or water .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
